molecular formula C21H16F3N3O2S2 B2610184 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 686770-20-7

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2610184
CAS No.: 686770-20-7
M. Wt: 463.49
InChI Key: NNOJDOFZOSRWHR-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme that regulates acetylation of non-histone proteins like α-tubulin. https://pubmed.ncbi.nlm.nih.gov/25901854/ Its primary research value lies in its high selectivity for the HDAC6 isozyme over Class I HDACs, which minimizes off-target effects and makes it an excellent chemical probe for dissecting the specific biological roles of HDAC6. https://pubs.acs.org/doi/10.1021/ml500531e This compound is widely utilized in oncology research to investigate pathways of cell proliferation and apoptosis, particularly in hematological malignancies and solid tumors where HDAC6-mediated aggresome formation and protein degradation are critical for cancer cell survival. https://www.nature.com/articles/s41598-017-11470-z Furthermore, its application extends to neurobiological research, where HDAC6 inhibition has been shown to promote microtubule stability and facilitate mitochondrial transport, offering a potential therapeutic strategy for neurodegenerative conditions such as Charcot-Marie-Tooth disease and Alzheimer's disease. https://www.jneurosci.org/content/33/50/19628 By modulating tubulin acetylation and HSP90 function, this inhibitor provides researchers with a powerful tool to explore protein aggregation clearance mechanisms, cellular stress response pathways, and the intricate role of post-translational modifications in disease etiology.

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S2/c22-21(23,24)14-8-4-5-9-15(14)25-17(28)12-31-20-26-16-10-11-30-18(16)19(29)27(20)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOJDOFZOSRWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, with CAS number 1427782-89-5, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanism of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H20N4O2S2C_{25}H_{20}N_{4}O_{2}S_{2} with a molecular weight of approximately 472.58 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core which is known for various pharmacological activities.

Research indicates that this compound acts as an inhibitor of the Porcupine (PORCN) enzyme, which is crucial in the Wnt signaling pathway. The inhibition of PORCN affects the secretion of Wnt proteins, leading to potential therapeutic applications in cancer and other diseases influenced by Wnt signaling pathways .

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, thienopyrimidine derivatives have demonstrated effectiveness against various cancer cell lines due to their ability to modulate signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thienopyrimidine derivatives are known for their broad-spectrum activity against bacteria and fungi. The presence of specific functional groups in the structure enhances their interaction with microbial targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl rings and substituents at the nitrogen positions significantly influence the biological activity. For example:

  • Trifluoromethyl substitution enhances lipophilicity and bioavailability.
  • Amino or alkoxy groups can improve binding affinity to target enzymes or receptors.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related thienopyrimidine compound inhibited tumor growth in xenograft models by disrupting Wnt signaling pathways . The results indicated a dose-dependent response with significant tumor reduction observed at higher concentrations.
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Candida albicans showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics . This suggests potential for development as an antimicrobial agent.

Data Summary Table

PropertyValue
CAS Number1427782-89-5
Molecular FormulaC25H20N4O2S2
Molecular Weight472.58 g/mol
Mechanism of ActionPORCN Inhibition
Anticancer ActivityEffective against various cancer cell lines
Antimicrobial ActivityActive against Staphylococcus aureus and Candida albicans

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar thieno[3,2-d]pyrimidine frameworks exhibit significant anticancer properties. The ability of this compound to interact with specific molecular targets may inhibit cancer cell proliferation.
  • Antimicrobial Properties : The thiol group in the compound is known to participate in redox reactions, which can enhance its antimicrobial efficacy against various pathogens.
  • Enzyme Modulation : The compound may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on target proteins, thereby affecting their activity and function.

Biological Research

  • Cell Signaling Pathways : Studies have shown that similar compounds can interfere with cell signaling pathways involved in disease progression. This compound may be investigated for its role in modifying signaling cascades relevant to cancer and inflammatory diseases.
  • Pharmacological Studies : Its pharmacokinetics and pharmacodynamics are subjects of ongoing research to determine its therapeutic potential and safety profile.

Industrial Applications

  • Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic molecules in pharmaceutical development.
  • Material Science : Due to its unique chemical properties, it may find applications in developing new materials with specific functionalities.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited potent anticancer effects against several cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation.
  • Antimicrobial Efficacy Assessment : Research conducted by Smith et al. (2023) highlighted the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives against resistant bacterial strains. The study indicated that modifications at the thiol group enhanced the compound's activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Chlorinated aryl acetamides (e.g., 5.6, 5.10) exhibit higher yields (76–80%) compared to CF₃-containing analogs (e.g., G1-4: 48%) due to reduced steric hindrance during alkylation .
  • Melting Points : Chlorinated derivatives (e.g., 5.10: >258°C) have higher melting points than fluorinated or CF₃-substituted compounds, likely due to stronger intermolecular halogen bonding .
  • Spectral Trends : All compounds show characteristic NH peaks (δ 10.01–12.50 ppm) and aryl proton resonances (δ 7.28–7.82 ppm), confirming successful acetamide linkage .

Physicochemical and Bioactivity Comparisons

Lipophilicity and Solubility

  • The target compound ’s CF₃ group increases lipophilicity (logP ~3.5 estimated) compared to chlorinated analogs (e.g., 5.10: logP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
  • IWP-3 ’s 4-fluorophenyl and benzothiazolyl groups balance lipophilicity (logP ~3.1) and solubility, making it suitable for in vitro assays .

Bioactivity Potential

  • IWP-3 is a known Wnt pathway inhibitor, highlighting the benzothiazolyl group’s role in target binding .
  • Chlorinated derivatives (5.6, 5.10) show antimicrobial activity in preliminary studies, attributed to electron-withdrawing Cl groups enhancing electrophilic interactions .

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